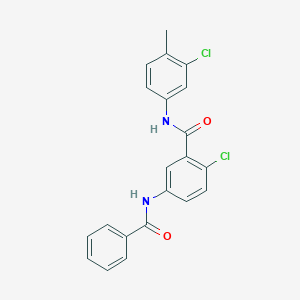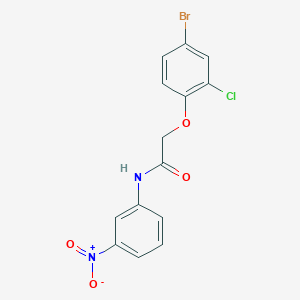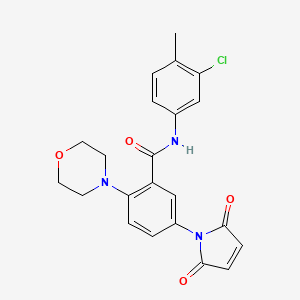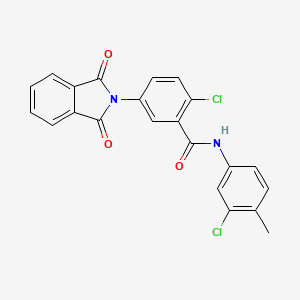
2-(4-bromo-2-chlorophenoxy)-N-(2-phenylethyl)acetamide
描述
2-(4-Bromo-2-chlorophenoxy)-N-(2-phenylethyl)acetamide is an organic compound characterized by the presence of a bromo and chloro-substituted phenoxy group attached to an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(2-phenylethyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2-chlorophenol with an appropriate base (e.g., sodium hydroxide) to form the phenoxide ion.
Nucleophilic Substitution: The phenoxide ion then undergoes nucleophilic substitution with 2-chloroacetyl chloride to form 2-(4-bromo-2-chlorophenoxy)acetyl chloride.
Amidation: The final step involves the reaction of 2-(4-bromo-2-chlorophenoxy)acetyl chloride with 2-phenylethylamine in the presence of a base (e.g., triethylamine) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromo or chloro substituents, potentially leading to dehalogenation.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using zinc in acetic acid.
Substitution: Electrophiles such as nitronium ion (NO2+) or sulfonyl chloride (SO2Cl) under acidic conditions.
Major Products:
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Dehalogenated products or fully reduced phenoxy derivatives.
Substitution: Functionalized phenoxy derivatives with various substituents.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
- Used in the development of novel drug candidates targeting specific biological pathways.
Industry:
- Potential applications in the development of new materials with specific properties, such as polymers or coatings.
- Used in the synthesis of agrochemicals or other specialty chemicals.
作用机制
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2-phenylethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenoxy and acetamide groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
2-(4-Bromo-2-chlorophenoxy)acetic acid: Similar structure but lacks the N-(2-phenylethyl)acetamide moiety.
2-(4-Bromo-2-chlorophenoxy)ethanol: Contains an ethanol group instead of the acetamide moiety.
2-(4-Bromo-2-chlorophenoxy)-N-methylacetamide: Similar structure but with a methyl group instead of the 2-phenylethyl group.
Uniqueness:
- The presence of both bromo and chloro substituents on the phenoxy group provides unique reactivity and potential for further functionalization.
- The N-(2-phenylethyl)acetamide moiety offers specific interactions in biological systems, potentially enhancing pharmacological activity.
This comprehensive overview should provide a solid foundation for understanding 2-(4-bromo-2-chlorophenoxy)-N-(2-phenylethyl)acetamide and its various aspects
属性
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c17-13-6-7-15(14(18)10-13)21-11-16(20)19-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYCYZNBZCAYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(4-bromo-2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3707161.png)
![5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3707168.png)

![(4Z)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE](/img/structure/B3707182.png)


![4-{5-[(4-bromo-2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3707205.png)
![2-iodo-6-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B3707217.png)
![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B3707222.png)
![N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B3707229.png)

